molecular formula C24H20N2O4 B12210271 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B12210271
M. Wt: 400.4 g/mol
InChI Key: NVZULNYWKIVKNQ-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 4 with a phenyl group, at position 7 with a methoxy group, and at position 6 with a propanamide linker terminating in a pyridin-4-yl moiety. Its molecular formula is C₂₄H₂₀N₂O₄, with a molar mass of 400.40 g/mol.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C24H20N2O4/c1-29-21-15-22-20(19(14-24(28)30-22)16-5-3-2-4-6-16)13-17(21)7-8-23(27)26-18-9-11-25-12-10-18/h2-6,9-15H,7-8H2,1H3,(H,25,26,27)

InChI Key

NVZULNYWKIVKNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)NC3=CC=NC=C3)C(=CC(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide, a synthetic organic compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with specific substitutions that influence its biological properties. Key characteristics include:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 314.35 g/mol
CAS Number 1010905-62-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes, particularly those involved in oxidative stress and inflammation pathways.
  • Receptor Binding : It can bind to certain receptors, modulating cellular signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-715.2
A54912.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers significantly compared to control groups.

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The research concluded that this compound could serve as a lead for developing new anticancer agents.
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other chromenone derivatives to highlight its unique properties:

CompoundAnticancer Activity (IC50 µM)Anti-inflammatory Activity
3-(7-methoxy-2-oxo-4-phenyl)15.2Significant
3-(7-hydroxycoumarin)25.0Moderate
3-(4-methylcoumarin)30.5Low

Comparison with Similar Compounds

Structural and Molecular Differences

Parameter Target Compound 4-Methyl Analog
Substituent at Position 4 Phenyl (C₆H₅) Methyl (CH₃)
Molecular Formula C₂₄H₂₀N₂O₄ C₁₉H₁₈N₂O₄
Molar Mass (g/mol) 400.40 338.36
Key Features Enhanced aromatic bulk, π-π stacking potential Smaller substituent, reduced steric hindrance

Implications of Structural Variations

Hydrophobicity and Solubility :

  • The phenyl group in the target compound increases its logP (lipophilicity) compared to the methyl analog, likely reducing aqueous solubility. This could influence bioavailability or crystallization behavior.
  • The methyl analog’s lower molecular weight and smaller substituent may improve solubility in polar solvents.

Intermolecular Interactions :

  • The 4-phenyl group enables π-π stacking with aromatic systems, which could stabilize crystal packing or enhance binding affinity in biological targets (e.g., enzyme active sites).
  • The 4-methyl analog lacks π-π capability but may facilitate tighter crystal packing due to reduced steric bulk, as suggested by studies on hydrogen-bonding patterns in coumarins .

Hydrogen-Bonding Networks: Both compounds retain the pyridin-4-yl amide group, which can act as a hydrogen-bond acceptor (via the pyridine nitrogen) and donor (via the amide N–H). This functionality is critical for molecular recognition in supramolecular chemistry .

Hypothetical Physicochemical Properties

Property Target Compound 4-Methyl Analog
Melting Point Likely higher (bulky phenyl) Lower (smaller substituent)
Crystallinity May form less dense crystals Potentially higher crystallinity

Research Tools for Structural Analysis

The structural comparisons above rely on crystallographic methodologies, such as those implemented in the SHELX suite (for refinement and structure solution) and ORTEP (for visualizing anisotropic displacement ellipsoids) . These tools enable precise determination of molecular geometry and intermolecular interactions, which are critical for understanding substituent effects in coumarin derivatives.

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